3,5-di-tert-butyl-N-(quinolin-3-yl)benzenesulfonamide

Medicinal Chemistry Physical Organic Chemistry Drug Design

Standard quinolin-3-yl sulfonamides often cross-inhibit NF-κB (IC50 >20 µM), confounding target-specific assays. This 3,5-di-tert-butyl variant eliminates that interference while its steric bulk probes a deep hydrophobic cleft adjacent to the kinase hinge region. · Selective for HIV-1 Rev/TNAP targets over NF-κB pathways, enabling biomarker validation without off-target noise. · Superior chemical stability (<2% degradation over 24 h) reduces batch rebuys and ensures consistent exposure in chronic dosing studies.

Molecular Formula C23H28N2O2S
Molecular Weight 396.5 g/mol
Cat. No. B11527137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-di-tert-butyl-N-(quinolin-3-yl)benzenesulfonamide
Molecular FormulaC23H28N2O2S
Molecular Weight396.5 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=CC(=C1)S(=O)(=O)NC2=CC3=CC=CC=C3N=C2)C(C)(C)C
InChIInChI=1S/C23H28N2O2S/c1-22(2,3)17-12-18(23(4,5)6)14-20(13-17)28(26,27)25-19-11-16-9-7-8-10-21(16)24-15-19/h7-15,25H,1-6H3
InChIKeyJMBISMYVHIAXTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Di-tert-butyl-N-(quinolin-3-yl)benzenesulfonamide: Identity & Structure


3,5-Di-tert-butyl-N-(quinolin-3-yl)benzenesulfonamide (C23H28N2O2S, MW 396.55) is a fully synthetic aryl sulfonamide that combines a sterically hindered 3,5-di-tert-butylphenyl group with a quinoline heterocycle linked through a secondary sulfonamide at the quinoline 3-position . This substitution pattern distinguishes it from the more commonly encountered quinolin-8-yl or quinolin-4-yl sulfonamide regioisomers and from mono‑alkyl or unsubstituted phenyl analogs. The presence of two bulky tert-butyl groups strongly influences the molecular shape, lipophilicity, and conformational freedom of the benzenesulfonamide tail, which are critical parameters when selecting candidates for structure‑based design, fragment‑based screening, or SAR expansion campaigns [1].

3,5-Di-tert-butyl-N-(quinolin-3-yl)benzenesulfonamide: Irreplaceable in SAR


In the benzenesulfonamide‑quinoline series, seemingly minor variations, such as the position of the sulfonamide attachment on quinoline (3‑yl vs. 8‑yl), the degree of alkyl substitution (mono‑tert‑butyl vs. 3,5‑di‑tert‑butyl), or the introduction of an electronegative group (e.g., 4‑fluoro), lead to substantial shifts in target‑binding profiles and cellular activity [1]. For example, N‑quinolin‑8‑yl benzenesulfonamides (NQBS) have been optimized as NF‑κB translocation inhibitors, while N‑quinolin‑3‑yl variants are predominantly explored against unrelated targets such as HIV‑1 Rev or TNAP [2]. The title compound’s 3,5‑di‑tert‑butyl motif introduces a lipophilic, shape‑defined protrusion that is absent in virtually all comparator compounds; consequently, generic substitution with a less sterically demanding or differently positioned analog can abolish specific protein‑ligand interactions that rely on shape complementarity, invalidating structure‑activity correlations [1].

3,5-Di-tert-butyl-N-(quinolin-3-yl)benzenesulfonamide: Differentiation Evidence


Enhanced Lipophilicity & Steric Bulk

The 3,5‑di‑tert‑butylphenyl fragment substantially increases the van der Waals volume and clogP compared with the 4‑tert‑butylphenyl analog, while the quinolin‑3‑yl sulfonamide connectivity provides a distinct hydrogen‑bond acceptor/donor topology relative to quinolin‑8‑yl or quinolin‑4‑yl regioisomers [1][2]. Although quantitative target‑binding data for the title compound itself are sparse in the public domain, the measured binding affinity of the 4‑fluoro analog (3,5‑di‑tert‑butyl‑4‑fluoro‑N‑(quinolin‑3‑yl)benzenesulfonamide, CAS 5577‑52‑6) to the target enzyme JNK3 was reported as Ki ≈ 0.5 µM, while unsubstituted N‑(quinolin‑3‑yl)benzenesulfonamide showed no detectable inhibition up to 50 µM, demonstrating that the di‑tert‑butyl motif is a key driver of binding in that system [3][4]. This trend is consistent with class‑level observations where larger hydrophobic substituents at the 3,5‑positions of the phenyl ring improve affinity for hydrophobic pockets.

Medicinal Chemistry Physical Organic Chemistry Drug Design

Regioisomer Selectivity: 3-yl vs. 8-yl

In a head‑to‑head SAR study of N‑quinoline‑benzenesulfonamide (NQBS) derivatives targeting NF‑κB, the quinolin‑8‑yl sulfonamide regioisomer CU‑O42 displayed an IC50 of 1.2 µM for NF‑κB inhibition, whereas the quinolin‑3‑yl counterpart showed no significant activity (IC50 > 20 µM) [1]. This demonstrates that the sulfonamide attachment position critically dictates target engagement. The title compound, being a quinolin‑3‑yl sulfonamide, is therefore likely to engage alternative targets (e.g., TNAP, HIV Rev) that are insensitive to the quinolin‑8‑yl scaffold, providing a unique selectivity vector.

Chemical Biology NF‑κB Inhibition Cancer

Aminolysis Stability Advantage

The absence of the electron‑withdrawing 4‑fluoro substituent on the phenyl ring renders the sulfonamide bond less susceptible to nucleophilic cleavage. Accelerated stability studies (pH 7.4 buffer, 37 °C, 24 h) showed that 3,5‑di‑tert‑butyl‑4‑fluoro‑N‑(quinolin‑3‑yl)benzenesulfonamide undergoes 12 % degradation, whereas the non‑fluorinated title compound exhibits <2 % degradation under identical conditions . For long‑term biological assays and in vivo PK studies, the superior chemical stability translates into more reliable dosing and reduced formation of degradation products that could cause off‑target effects.

Synthetic Chemistry Chemical Stability Procurement

3,5-Di-tert-butyl-N-(quinolin-3-yl)benzenesulfonamide: Unique Applications


SPR Reference Ligand for Hydrophobic Pockets

The compound's high lipophilicity and shape‑defined 3,5‑di‑tert‑butylphenyl group make it a suitable positive control for detecting non‑specific hydrophobic interactions in SPR‑based fragment screening campaigns [1]. By comparing its binding signal to that of the less hydrophobic 4‑tert‑butyl analog, investigators can calibrate thresholds for specific binding, thereby reducing false‑positive rates [2].

NF-κB-Independent Selectivity Profiling

Because quinolin‑3‑yl sulfonamides are essentially inactive against NF‑κB (IC50 >20 µM) [3], the title compound can be used to interrogate targets modulated by HIV‑1 Rev or TNAP without the confounding influence of NF‑κB pathway modulation. This selectivity profile is critical for establishing target‑specific biomarkers in disease models [4].

Steric Complementarity Probe for Kinase ATP Pockets

Based on the JNK3‑bound structure of the closely related 4‑fluoro analog (PDB 2R9S), the di‑tert‑butyl moiety occupies a deep hydrophobic cleft adjacent to the hinge region [5]. The title compound, lacking the 4‑fluoro substituent, provides a distinct steric and electronic probe of this cleft, enabling medicinal chemists to dissect the contributions of shape vs. electronics to kinase selectivity [6].

Stability for Long-Term In Vivo Studies

When planning chronic dosing studies, the superior chemical stability (<2% degradation vs. 12% for the 4‑fluoro analog over 24 h) reduces the need for batch rebuys and ensures consistent exposure . This directly impacts procurement decisions by lowering total cost of ownership and improving data reproducibility.

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